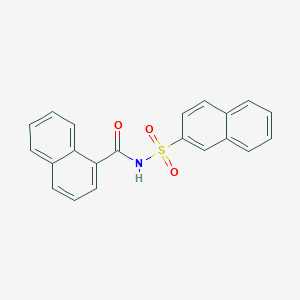![molecular formula C18H17N3O2S B2489548 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034263-85-7](/img/structure/B2489548.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide" is a compound within the class of thieno[3,2-d]pyrimidines, which are known for their pharmacological importance. These compounds are recognized for their potential in various therapeutic areas due to their unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a related structure, has been achieved through a green, catalytic four-component reaction, demonstrating a step economy and reduced catalyst loading for these pharmacologically significant compounds (Shi et al., 2018). This approach underlines the evolving methodologies for constructing the core skeleton of thieno[3,2-d]pyrimidin derivatives efficiently.
Molecular Structure Analysis
The crystal structure and molecular geometry of closely related thieno[3,2-d]pyrimidin derivatives have been elucidated through X-ray diffraction and density functional theory (DFT) analysis, providing insights into the bond lengths, angles, and overall 3D arrangement of atoms within these molecules. Such studies help in understanding the electronic and spatial characteristics that underpin their biological activities (Huang et al., 2020).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4(3H)-ones and related structures undergo various chemical reactions that allow for the synthesis of complex derivatives with potential pharmacological activities. These include reactions with hydrazine hydrate, aldehydes, and formamide, leading to tricyclic and tetracyclic compounds with diverse functional groups. These reactions highlight the versatility and reactivity of the thieno[3,2-d]pyrimidin core (Kostenko et al., 2008).
Applications De Recherche Scientifique
Synthesis and Reactivity
- N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a compound involved in various synthetic reactions. For instance, a study detailed the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity, indicating the compound's potential in synthesizing bioactive molecules (Wagner, Vieweg, & Leistner, 1993).
Anticancer Activity
- A research focused on the design, synthesis, and study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its promising anticancer activity. The compound demonstrated significant inhibition against various human cancer cell lines, showcasing its potential in cancer research and therapy (Huang et al., 2020).
Histone Deacetylase Inhibition
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative compound, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs and showing potential as an anticancer drug. This highlights the broader applications of related compounds in epigenetic research and cancer treatment (Zhou et al., 2008).
Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed potential as therapeutic agents in cancer and inflammatory conditions (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
- Thieno[2,3-d]pyrimidine derivatives, closely related to the compound, have demonstrated antifungal and antibacterial activities. This suggests the compound's potential utility in developing new antimicrobial agents (Kostenko et al., 2008).
Propriétés
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-15-14(6-11-24-15)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLMGPICOAJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


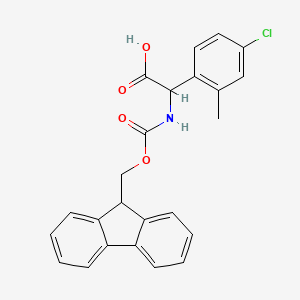
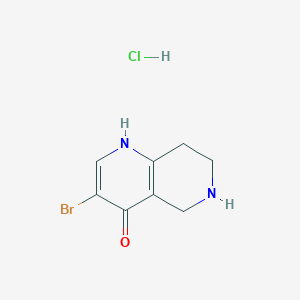
![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

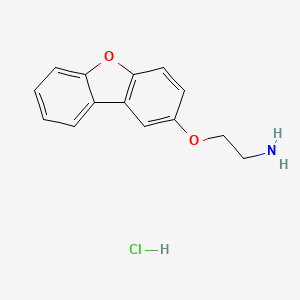
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)


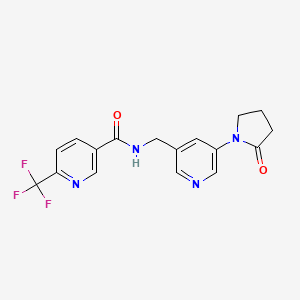

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

